Ethyl 3-(aminomethyl)isonicotinate

Catalog No.
S12908378
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(aminomethyl)isonicotinate

Product Name

Ethyl 3-(aminomethyl)isonicotinate

IUPAC Name

ethyl 3-(aminomethyl)pyridine-4-carboxylate

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5,10H2,1H3

InChI Key

ITIRVCDJXUFTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)CN

Ethyl 3-(aminomethyl)isonicotinate is a chemical compound characterized by a pyridine ring with an amino group and an ethyl ester functional group. It is derived from isonicotinic acid through the introduction of an aminomethyl group at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

  • Oxidation: The aminomethyl group can be oxidized to form corresponding N-oxides.
  • Reduction: This compound can undergo reduction reactions, converting nitro groups to amines or reducing carbonyl functionalities.
  • Substitution: The aminomethyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Research indicates that Ethyl 3-(aminomethyl)isonicotinate exhibits significant biological activity. It has been studied for its role as an inhibitor of nicotinamide adenine dinucleotide biosynthesis, which is a promising target in cancer therapy. The compound's structural features contribute to its ability to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain cancers and neurodegenerative diseases .

The synthesis of Ethyl 3-(aminomethyl)isonicotinate typically involves several key steps:

  • Esterification: Starting with isonicotinic acid, it is esterified with ethanol to form ethyl isonicotinate.
  • Aminomethylation: The ethyl isonicotinate undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
  • Purification: The final product can be purified through recrystallization or chromatography techniques to achieve high purity .

Ethyl 3-(aminomethyl)isonicotinateAminoesterPotential cancer inhibitorDrug developmentEthyl NicotinateEsterLimited biological activityFlavoring agentNicotinamideAmideMetabolic functionsNutritional supplementsIsonicotinic Acid HydrazideHydrazideAntitubercularAntimicrobial treatments

Uniqueness

Ethyl 3-(aminomethyl)isonicotinate stands out due to its specific structural modifications that enhance its biological activity compared to similar compounds. Its targeted inhibition of metabolic pathways related to nicotinamide adenine dinucleotide biosynthesis marks it as a unique candidate for therapeutic exploration in oncology and metabolic disorders .

Studies have shown that Ethyl 3-(aminomethyl)isonicotinate interacts with various biological targets, particularly enzymes involved in NAD+ metabolism. Its ability to inhibit specific enzymes suggests potential use in modulating metabolic pathways related to energy production and cell survival. Further research is ongoing to fully elucidate its interaction mechanisms and therapeutic potential .

Ethyl 3-(aminomethyl)isonicotinate shares structural similarities with several other compounds, including:

  • Ethyl Nicotinate: A simple ester derivative of nicotinic acid, primarily used as a flavoring agent and in topical formulations.
  • Nicotinamide: An amide derivative of nicotinic acid, widely recognized for its role in cellular metabolism and skin health.
  • Isonicotinic Acid Hydrazide: Known for its use as an antitubercular agent, it features a hydrazide functional group instead of an amino group.

Comparison Table

CompoundStructure TypeBiological Activity

Conventional Organic Synthesis Pathways

Aminomethylation of Ethyl Iso-Nicotinate

The aminomethylation of ethyl isonicotinate represents a fundamental transformation in the synthesis of Ethyl 3-(aminomethyl)isonicotinate, involving the introduction of an aminomethyl group at the 3-position of the pyridine ring . This process typically employs formaldehyde and ammonia or primary amines as nitrogen sources under acidic or basic conditions [12]. The reaction mechanism proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the pyridine ring at the electron-rich 3-position [14].

Recent advances in aminomethylation strategies have demonstrated the effectiveness of interrupted borrowing hydrogen methodology, utilizing palladium catalysts with methanol as the methylene source [12]. This approach offers significant advantages including mild reaction conditions, broad substrate scope, and high selectivity for the desired aminomethyl substitution pattern [12]. The palladium-catalyzed system operates at temperatures ranging from 80 to 120 degrees Celsius, achieving yields of 51 to 88 percent depending on the specific substrate and reaction conditions [12].

The optimization of aminomethylation reactions has focused on several key parameters including catalyst loading, temperature control, and solvent selection [12]. Studies have shown that secondary amines demonstrate superior reactivity compared to primary amines in these transformations, likely due to reduced steric hindrance and enhanced nucleophilicity [12]. The reaction typically requires inert atmosphere conditions using nitrogen or argon to prevent oxidative side reactions [12].

Table 1: Aminomethylation Reaction Conditions and Yields

Catalyst SystemTemperature (°C)Reaction TimeSolventYield (%)Selectivity (%)
Pd-catalyst/MeOH80-1202-6 hoursEthanol/DMF51-8885-95
Conventional acid-catalyzed60-804-8 hoursAqueous ethanol45-7070-85
Borrowing hydrogen strategy100-1203-5 hoursMethanol65-8890-95

Esterification Techniques for Pyridine Derivatives

Esterification techniques for pyridine derivatives encompass various methodologies ranging from traditional acid-catalyzed processes to modern coupling reagent-mediated transformations [5] [13]. The conventional approach involves the direct esterification of isonicotinic acid with ethanol under acidic conditions, typically employing sulfuric acid as the catalyst at reflux temperatures for 6 to 8 hours [3] [30]. This method achieves yields of 85 to 95 percent but requires prolonged reaction times and harsh conditions [3].

The mechanism of acid-catalyzed esterification proceeds through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [13]. The reaction follows a stepwise mechanism involving formation of a tetrahedral intermediate, followed by elimination of water to yield the desired ester product [13]. The equilibrium nature of this reaction necessitates removal of water or use of excess alcohol to drive the reaction to completion [13].

Modern esterification techniques have introduced significant improvements in reaction efficiency and environmental impact [5]. The development of 5-nitro-4,6-dithiocyanatopyrimidine as a coupling reagent has revolutionized esterification chemistry, enabling complete conversion within one minute at room temperature [5]. This ultra-fast methodology demonstrates excellent functional group tolerance and operates effectively in both alcoholic and non-alcoholic solvents [5].

Microwave-assisted esterification represents another significant advancement, utilizing activated carbon catalysts under microwave irradiation to achieve 97.2 percent yields in 10 minutes [3] [20]. The microwave methodology employs 200 watts power at 130 degrees Celsius, providing substantial improvements in reaction kinetics compared to conventional heating [3] [20]. The process utilizes toluene as solvent with pyrographite as an additional catalyst component [3].

Table 2: Esterification Methods Comparison

MethodCatalyst/ConditionsTemperature (°C)TimeYield (%)Advantages
Conventional acid-catalyzedH₂SO₄, Reflux130-1406-8 hours85-95Simple, well-established
Microwave-assistedActivated Carbon, MW 200W13010 minutes97.2Fast reaction, high yield
NDTP-mediatedNDTP coupling agent251 minute85-95Ultra-fast, mild conditions
Zeolite-catalyzedH-Zeolites804-8 hours20-34High selectivity, green process

Advanced Catalytic Approaches

Advanced catalytic approaches for the synthesis of Ethyl 3-(aminomethyl)isonicotinate have evolved to incorporate heterogeneous catalysis, metal-catalyzed transformations, and environmentally sustainable methodologies [19] [21] [30]. Zeolite-based catalysis represents a significant advancement, utilizing hydrogen forms of natural zeolites including clinoptilolite, heulandite, and mordenite for esterification reactions [30]. These catalysts demonstrate high selectivity ranging from 90 to 98 percent, though overall yields remain moderate at 20 to 34 percent [30].

The effectiveness of zeolite catalysts is enhanced through microwave and ultrasound activation, which increases conversion rates by 25 to 35 percent compared to conventional thermal processing [30]. Hydrogen-form clinoptilolite with a silica-to-alumina ratio of 23.3 demonstrates particular effectiveness under microwave irradiation conditions [30]. The ultrafine crystallites of these zeolites, ranging from 300 to 480 nanometers, provide increased surface area and improved catalytic activity [30].

Palladium-catalyzed methodologies have emerged as powerful tools for direct functionalization of pyridine derivatives [34]. The palladium(0)/phosphine catalyst system enables selective arylation at the 3 and 4 positions of nicotinic and isonicotinic acid derivatives [34]. This approach utilizes bulky N-(3,5-dimethylphenyl) amide directing groups to achieve monoselective arylation with yields ranging from 65 to 85 percent [34]. The reaction operates at 120 degrees Celsius using aryl bromides as coupling partners [34].

Zinc phosphate catalysis represents an environmentally sustainable approach, utilizing zinc phosphate tetrahydrate as a non-toxic heterogeneous catalyst [21]. This system achieves excellent yields of 82 to 94 percent for trisubstituted pyridine derivatives through three-component, one-pot synthesis methodology [21]. The catalyst loading requirement is minimal at 0.4 mol percent, and the process utilizes an ethanol-water mixture as the solvent system [21].

Table 3: Advanced Catalytic Systems Performance

Catalyst TypeSiO₂/Al₂O₃ RatioParticle Size (μm)Activity EnhancementReusability
H-Clinoptilolite23.34.8-7.0MW: 25%, US: 20%5+ cycles
H-Heulandite8.24.8-7.0MW: 35%, US: 30%5+ cycles
H-Mordenite20.14.8-7.0MW: 30%, US: 25%5+ cycles
Zinc PhosphateN/A1-5Heat: 150%4+ cycles

Solid-Phase Synthesis Strategies

Solid-phase synthesis strategies for Ethyl 3-(aminomethyl)isonicotinate leverage polymer-supported methodologies to facilitate product purification and enable automated synthesis protocols [8] [9] [25]. The Merrifield solid-phase method utilizes polystyrene resin with chloromethyl functionality, allowing covalent attachment of the growing molecule to the solid support [25]. This approach enables the use of large excesses of solution-phase reagents to drive reactions to completion while maintaining easy purification through simple washing procedures [25].

Wang resin represents the most widely utilized solid support for pyridine derivative synthesis, featuring polystyrene cross-linked with divinylbenzene and functionalized with phenolic hydroxyl groups [28]. The resin demonstrates excellent compatibility with fluorenylmethyloxycarbonyl chemistry and enables synthesis of peptides and heterocycles with carboxylic acid termini [28]. Typical loading capacities range from 0.5 to 1.2 millimoles per gram of resin, with particle sizes optimized between 100-200 mesh for optimal swelling and reagent accessibility [28].

The solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives demonstrates the versatility of polymer-supported methodologies [8] [10]. Traceless solid-phase synthesis utilizes Thorpe-Ziegler cyclization of solid-supported cyanocarbonimidodithioate with alpha-halo ketones to afford thiazole resin intermediates [8] [10]. Subsequent Friedländer protocol under microwave irradiation conditions converts these intermediates to the desired thiazolopyridine structures [8] [10].

Silicon-based traceless linkers have been developed for pyridine scaffold immobilization, enabling selective functionalization at multiple positions [9] [11]. The 2-chloro-5-bromopyridine scaffold immobilized through silicon linkage at the 4-position allows efficient reactions with polar and organometallic reagents [9] [11]. This methodology opens access to pyridine-based libraries with diverse substitution patterns [9] [11].

Polymer-supported pyridine ligands represent an innovative approach combining the advantages of homogeneous and heterogeneous catalysis [26]. Functionalized polymer supports enable immobilization of pyridine derivatives while maintaining solubility, facilitating carbon-hydrogen activation reactions with comparable activity to unsupported systems [26]. These systems demonstrate catalyst recovery capabilities and novel selectivity patterns not observed in conventional homogeneous catalysis [26].

Table 4: Solid-Phase Synthesis Methodologies

Resin TypeChemistryCleavage ConditionsTypical Yields (%)Applications
Wang ResinFmocTFA, mild acidic80-95Peptides, heterocycles
Merrifield ResinBocHF, harsh acidic70-90Peptides, small molecules
Silicon LinkerVariousFluoride ion75-90Traceless synthesis
Thiazole ResinFriedländerNucleophilic substitution70-88Fused heterocycles

The optimization of solid-phase synthesis protocols focuses on resin loading, particle size, and cleavage efficiency [28]. Lower resin loading facilitates synthesis of sterically demanding substrates by reducing intermolecular interactions, while higher loading increases overall efficiency [28]. Particle size optimization balances surface area accessibility with filtration practicality, with 200-400 mesh providing optimal performance for most applications [28].

¹H NMR fingerprints

Predicted and analogue-derived experimental shifts converge on the pattern in Table 1. Chemical shifts are referenced to tetramethylsilane and recorded in deuterated chloroform unless noted.

Proton setExpected δ/ppmMultiplicityCoupling partnersEvidence
H-2 (pyridine)8.90–8.95 [2] [3]doubletH-6 (³J≈4.8 Hz)Ethyl isonicotinate benchmark
H-6 (pyridine)8.50–8.60 [2] [3]doubletH-2Benchmark
H-5 (pyridine)8.25–8.35 [2] [3]tripletH-2/H-6Benchmark
–CH₂–NH₂ (aminomethyl)4.10–4.25 [4]singletnone (fast exchange)3-(aminomethyl)pyridine
–O–CH₂– (ethyl ester)4.25–4.35 [2]quartet–CH₃ (³J≈7.2 Hz)Benchmark
–CH₃ (ethyl ester)1.30–1.35 [2]triplet–O–CH₂–Benchmark
NH₂3.50–5.00 (br s) [4]broad singletexchangeAminomethyl analogues

Key diagnostic feature: the isolated singlet of the aminomethyl methylene (≈4.2 ppm) sits downfield relative to simple benzylic –CH₂–NH₂ because of the electron-deficient pyridine ring, confirming substitution at position 3.

¹³C NMR backbone

Table 2 lists carbon chemical shifts inferred from ¹³C datasets of ethyl isonicotinate and 3-aminopyridine esters [2] [3] [5].

Carbon nucleusδ/ppmAssignment rationaleEvidence
C-carbonyl (C=O)165–167ester carbonylEthyl isonicotinate [3]
C-2/C-6 (C=N)150–152electron-withdrawing N proximityBenchmarks [3] [5]
C-4 (ipso to CO₂Et)148–150conjugation with carbonylBenchmarks [3]
C-3 (bearing –CH₂NH₂)138–140substituted aromaticAnalogy to 3-aminopyridine esters [5]
C-5125–128typical heteroaromatic CHBenchmarks [3]
–O–CH₂–60–62oxygen-bound methyleneEthyl isonicotinate [3]
–CH₂–NH₂45–47α-to nitrogen3-(aminomethyl)pyridine [4]
–CH₃ (ethyl)14–15terminal methylBenchmark [3]

Two-dimensional correlations

COSY confirms aromatic spin system (H-2/H-5/H-6) with ³J couplings of 4.5–5.0 Hz typical for 4-substituted pyridines [6]. HSQC cleanly maps methylene and methyl protons to their respective carbons at 62 ppm and 14 ppm, while HMBC shows long-range coupling of –CH₂–NH₂ to C-3 and C-4, pinpointing aminomethyl attachment at ring position 3.

Infrared (IR) and Raman Spectroscopic Signatures

Table 3 collates principal vibrational bands extrapolated from experimental IR spectra of ethyl isonicotinate [7] [8] and aminomethyl-substituted pyridines [4] together with heteroaromatic Raman trends [9].

Wavenumber/cm⁻¹Mode assignmentIntensity (IR/Raman)Reference analogue
3,350–3,250ν(N–H) asymmetric/symmetricmedium/weak3-aminopyridine IR [4]
2,980–2,880ν(C–H) aliphaticweakEthyl isonicotinate IR [7]
1,735–1,725ν(C=O) esterstrongEthyl isonicotinate IR [7]
1,600–1,585ν(C=N) ring stretchstrongIsonicotinate esters [8]
1,505–1,480δ(NH₂) scissoringmediumAminomethyl pyridines [4]
1,270–1,260ν(C–O) esterstrongBenchmark esters [8]
1,000 ± 5 (Raman)ring breathing (pyridine)intenseRaman study of N-heteroaromatics [9]
845–830γ(C–H) out-of-planemediumBenchmark [7]

The 10 cm⁻¹ red-shift of the carbonyl stretch relative to ethyl isonicotinate (1,735 → 1,725 cm⁻¹) reflects resonance donation from the aminomethyl substituent into the ring, slightly weakening the C=O bond.

Mass Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) behaviour is deduced from the documented fragmentation of ethyl isonicotinate [2] [3] and aminomethyl pyridines [4]; highlights appear in Table 4.

m/z (rel. int.)Proposed fragmentNeutral lossFragment originSupporting precedent
180 (15%)Molecular ion [M]⁺-intact moleculeCalc. exact mass 180.090 [1]
134 (100%)C₈H₈N₂O⁺ -–C₂H₆O (46)α-cleavage of ethoxy radical from ester [3]
107 (55%)C₆H₇N₂O⁺ -–CO₂Et (73)McLafferty-type rearrangementIsonicotinate esters [3]
92 (28%)C₅H₆N₂⁺ -–CO₂Et –CH₂ (88)ring-stabilised cationAminomethyl pyridines [4]
78 (40%)C₅H₄N⁺ -–NH₂CH₂ + CO (102)de-aminocarbonylationGeneral pyridine EI [10]

Dominant base peak at m/z 134 signals facile loss of ethanol, mirroring the fragmentation pathway in simpler ethyl isonicotinate [3]. The appearance of m/z 107 underpins concomitant carbonyl cleavage assisted by intramolecular hydrogen transfer from the aminomethyl group.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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